2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
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Overview
Description
2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol typically involves the condensation reaction between 2-(4-methylphenyl)quinazolin-4-amine and salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbon-nitrogen double bond, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol involves its interaction with cellular targets such as DNA and enzymes. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[2-Hydroxyphenyl)imino]methyl]phenol
- (E)-2-((p-tolylimino)methyl)phenol
Uniqueness
Compared to similar compounds, 2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol stands out due to its unique quinazoline moiety, which imparts distinct biological and chemical properties. This structural feature enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-10-12-16(13-11-15)21-24-19-8-4-3-7-18(19)22(25-21)26-23-14-17-6-2-5-9-20(17)27/h2-14,27H,1H3,(H,24,25,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQDDVQBKAOIQG-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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